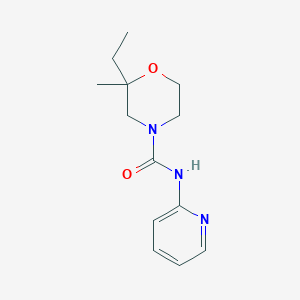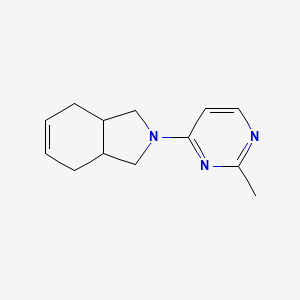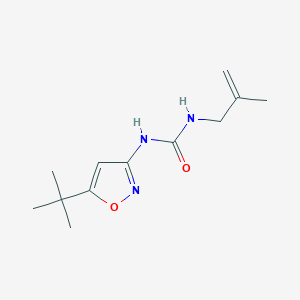![molecular formula C14H16N2O2S B7633745 N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK by N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide blocks this signaling pathway, leading to apoptosis of B-cell malignancies.
Biochemical and physiological effects:
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide has been shown to be a potent and selective inhibitor of BTK, with an IC50 value of 0.85 nM. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. In preclinical studies, N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide has demonstrated efficacy in inhibiting B-cell proliferation and inducing apoptosis in B-cell malignancies. It has also shown synergy with other anti-cancer agents, such as venetoclax and rituximab.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide in lab experiments include its potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, the limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
For the development of N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential therapeutic applications in other B-cell malignancies and autoimmune diseases. Other areas of research include the identification of biomarkers that can predict response to N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide, as well as the development of combination therapies that can enhance its anti-cancer activity.
Méthodes De Synthèse
The synthesis of N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the condensation of 2-(7-oxothieno[3,2-b]pyridin-4-yl)acetic acid with cyclobutylmethylamine, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The final product is obtained by deprotecting the amino group with trifluoroacetic acid.
Applications De Recherche Scientifique
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Preclinical studies have shown that N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide in patients with B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-12-4-6-16(11-5-7-19-14(11)12)9-13(18)15-8-10-2-1-3-10/h4-7,10H,1-3,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZYYCDYIBESQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)CN2C=CC(=O)C3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
